molecular formula C10H17Br B13203767 (1-Bromo-2-cyclopropylpropan-2-yl)cyclobutane

(1-Bromo-2-cyclopropylpropan-2-yl)cyclobutane

Cat. No.: B13203767
M. Wt: 217.15 g/mol
InChI Key: BVVVRVRSAWACRN-UHFFFAOYSA-N
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Description

(1-Bromo-2-cyclopropylpropan-2-yl)cyclobutane is an organic compound that features a bromine atom attached to a cyclopropylpropan-2-yl group, which is further connected to a cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Bromo-2-cyclopropylpropan-2-yl)cyclobutane typically involves the bromination of a suitable precursor. One common method is the bromination of 2-cyclopropylpropan-2-ylcyclobutane using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1-Bromo-2-cyclopropylpropan-2-yl)cyclobutane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.

    Oxidation Reactions: The cyclopropyl and cyclobutane rings can be oxidized under strong oxidative conditions.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or potassium tert-butoxide in polar solvents like ethanol or dimethyl sulfoxide.

    Elimination: Strong bases such as sodium ethoxide or potassium tert-butoxide in ethanol.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed

    Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile used.

    Elimination: Formation of alkenes with varying degrees of substitution.

    Oxidation: Formation of carboxylic acids, ketones, or aldehydes depending on the reaction conditions.

Scientific Research Applications

(1-Bromo-2-cyclopropylpropan-2-yl)cyclobutane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1-Bromo-2-cyclopropylpropan-2-yl)cyclobutane depends on the specific application and target. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the context of use.

Comparison with Similar Compounds

Similar Compounds

    (1-Bromo-2-cyclopropylpropan-2-yl)cyclopentane: Similar structure but with a cyclopentane ring instead of cyclobutane.

    (1-Bromo-2-cyclopropylpropan-2-yl)cyclohexane: Similar structure but with a cyclohexane ring instead of cyclobutane.

    (1-Bromo-2-cyclopropylpropan-2-yl)cycloheptane: Similar structure but with a cycloheptane ring instead of cyclobutane.

Properties

Molecular Formula

C10H17Br

Molecular Weight

217.15 g/mol

IUPAC Name

(1-bromo-2-cyclopropylpropan-2-yl)cyclobutane

InChI

InChI=1S/C10H17Br/c1-10(7-11,9-5-6-9)8-3-2-4-8/h8-9H,2-7H2,1H3

InChI Key

BVVVRVRSAWACRN-UHFFFAOYSA-N

Canonical SMILES

CC(CBr)(C1CCC1)C2CC2

Origin of Product

United States

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